molecular formula C17H18N4O4 B2844257 1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1351587-18-2

1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2844257
CAS No.: 1351587-18-2
M. Wt: 342.355
InChI Key: WLFBHLJKLDDLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea is a structurally complex small molecule featuring a urea core linked to a cyclopentyl group and a 1,3,4-oxadiazole ring substituted with a 7-methoxybenzofuran moiety. The urea moiety facilitates hydrogen bonding interactions, a critical feature for biological activity . The 7-methoxybenzofuran substituent introduces lipophilicity and π-stacking capabilities, while the cyclopentyl group may improve pharmacokinetic properties by balancing solubility and membrane permeability.

Properties

IUPAC Name

1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-23-12-8-4-5-10-9-13(24-14(10)12)15-20-21-17(25-15)19-16(22)18-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFBHLJKLDDLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzofuran Moiety: The methoxybenzofuran ring can be synthesized through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is usually formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Urea Derivative Formation: The final step involves the reaction of the oxadiazole intermediate with cyclopentyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been investigated in various studies.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its chemical stability and reactivity make it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : The 7-methoxybenzofuran group provides a planar aromatic system with moderate lipophilicity, contrasting with the phenyl or fluorophenyl groups in analogs, which may prioritize hydrophobic interactions .

Pharmacological Properties

  • Metabolic Stability : Oxadiazoles generally exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to oxidative degradation. This could position the target compound as a longer-acting therapeutic candidate compared to its thiadiazole-based analogs .
  • Binding Affinity : Computational studies suggest that urea derivatives with oxadiazole cores show stronger hydrogen bonding to serine/threonine kinases compared to thiadiazoles, which rely more on van der Waals interactions .

Computational Predictions

In silico models highlight the target compound’s favorable drug-likeness:

  • ADME Profile : Predicted logP values (~3.2) indicate balanced lipophilicity, while the methoxy group may reduce cytochrome P450-mediated metabolism.
  • Docking Scores : Molecular docking simulations against kinase targets (e.g., EGFR) suggest superior binding energy (-9.8 kcal/mol) compared to thiadiazole analogs (-8.5 kcal/mol) due to optimized π-π stacking with the benzofuran group .

Research Implications

The structural uniqueness of 1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea positions it as a promising candidate for further investigation in kinase inhibition or antimicrobial applications. However, empirical validation through synthesis and in vitro assays is critical to confirm computational predictions. Future work should explore metal complexation via the urea moiety, as suggested for related derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-cyclopentyl-3-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]urea?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and subsequent urea coupling. Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., hydrolysis of intermediates) .
  • Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance reaction efficiency .
  • Monitoring : Employ TLC or HPLC to track reaction progress and ensure intermediate purity .
    • Critical Considerations : Impurities from incomplete cyclization or urea coupling can reduce yield. Recrystallization in ethanol/water mixtures improves purity .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D arrangement of the benzofuran and oxadiazole moieties (e.g., as demonstrated for analogous urea derivatives in crystallography studies) .
  • Spectroscopy :
  • NMR : Confirm substituent positions (e.g., methoxy group at C7 of benzofuran) .
  • FT-IR : Validate urea N-H stretches (~3300 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹) .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • Target selection : Prioritize enzymes/receptors associated with benzofuran or oxadiazole bioactivity (e.g., kinases, inflammatory mediators) .
  • Assay types :
  • In vitro enzyme inhibition : Use fluorometric or colorimetric assays at 10–100 µM concentrations .
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to exclude artifacts .

Advanced Research Questions

Q. What strategies can elucidate the mechanism of action of this compound in modulating biological pathways?

  • Methodological Answer :

  • Molecular docking : Simulate binding interactions with targets like cyclooxygenase-2 (COX-2) or PI3K using software such as AutoDock Vina. Focus on hydrogen bonding with the urea moiety and hydrophobic interactions with the cyclopentyl group .
  • Gene expression profiling : Use RNA-seq or qPCR to identify downstream genes (e.g., apoptotic markers like BAX/BCL-2) in treated cell lines .
  • Kinetic studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .

Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s efficacy?

  • Methodological Answer :

  • Analog synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy on benzofuran or vary cyclopentyl with cyclohexyl) .
  • Bioactivity comparison : Test analogs against the same targets to identify critical functional groups. For example, oxadiazole-to-thiadiazole substitutions may reduce potency due to altered electron distribution .
  • Computational modeling : Calculate quantitative SAR (QSAR) parameters (e.g., LogP, polar surface area) to correlate with bioavailability .

Q. What experimental designs address contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Dose-response refinement : Test a broader concentration range (e.g., 1 nM–100 µM) to capture full activity profiles .
  • Metabolic profiling : Use LC-MS to assess compound stability in cell culture media; degradation products may explain variability .
  • Cell line validation : Ensure consistency in passage number, growth conditions, and genetic backgrounds (e.g., p53 status in cancer cells) .

Q. How can researchers resolve discrepancies between computational predictions and empirical binding affinity data?

  • Methodological Answer :

  • Crystallographic validation : Co-crystallize the compound with its target protein to compare predicted vs. actual binding modes .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to validate docking results .
  • Solvent effect analysis : Adjust computational models to account for solvation entropy, which may overestimate in silico binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.